
Alanyl-arginyl-arginylmethyldimethylsulfonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanyl-arginyl-arginylmethyldimethylsulfonium (AAAMDMS) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a small molecule consisting of three amino acids and a sulfur-containing group.
Aplicaciones Científicas De Investigación
Alanyl-arginyl-arginylmethyldimethylsulfonium has various potential applications in scientific research. One of the most significant applications is its use as a reversible inhibitor of protein arginine methyltransferases (PRMTs). PRMTs are enzymes that play a crucial role in gene expression and cellular signaling. Inhibition of PRMTs can lead to changes in gene expression and cellular function, making this compound a valuable tool for studying the role of PRMTs in various biological processes.
Mecanismo De Acción
Alanyl-arginyl-arginylmethyldimethylsulfonium works by binding to the active site of PRMTs and inhibiting their activity. This leads to a decrease in protein arginine methylation, which can have downstream effects on gene expression and cellular signaling. This compound is a reversible inhibitor, meaning that its effects can be reversed by removing the compound from the system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific biological system being studied. In general, this compound has been shown to have effects on gene expression, cellular signaling, and cell proliferation. It has also been shown to have anti-inflammatory effects in certain models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Alanyl-arginyl-arginylmethyldimethylsulfonium in lab experiments is its specificity for PRMTs. This allows researchers to study the specific effects of PRMT inhibition without affecting other cellular processes. Additionally, this compound is a reversible inhibitor, which allows for the study of the effects of PRMT inhibition over time.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively non-toxic in certain models, its effects on other biological systems are not well understood. Additionally, the synthesis of this compound can be challenging and may require specialized equipment and expertise.
Direcciones Futuras
There are many potential future directions for research on Alanyl-arginyl-arginylmethyldimethylsulfonium. One area of interest is the development of more potent and selective inhibitors of PRMTs. Additionally, this compound could be used in combination with other compounds to study the effects of PRMT inhibition in different biological systems. Finally, this compound could be used to study the role of PRMTs in disease states, such as cancer or autoimmune disorders.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in various fields of scientific research. Its specificity for PRMTs makes it a valuable tool for studying the role of these enzymes in gene expression and cellular signaling. While there are limitations to its use, this compound has many potential future directions for research and could lead to new insights into the mechanisms of various biological processes.
Métodos De Síntesis
The synthesis of Alanyl-arginyl-arginylmethyldimethylsulfonium involves the reaction of alanyl-arginyl-arginylmethyl ester with dimethylsulfide in the presence of a catalyst. The resulting product is this compound, which can be purified by various methods such as column chromatography or recrystallization. The purity and yield of this compound can be determined by various analytical techniques such as NMR spectroscopy or HPLC.
Propiedades
Número CAS |
120218-55-5 |
|---|---|
Fórmula molecular |
C18H38N9O3S+ |
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
[(3S)-3-[[(2S)-1-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexyl]-dimethylsulfanium |
InChI |
InChI=1S/C18H37N9O3S/c1-11(19)15(29)27-16(30)13(7-5-9-25-18(22)23)26-12(14(28)10-31(2)3)6-4-8-24-17(20)21/h11-13,26H,4-10,19H2,1-3H3,(H8-,20,21,22,23,24,25,27,29,30)/p+1/t11-,12-,13-/m0/s1 |
Clave InChI |
VDNLEFRUCMFFHH-AVGNSLFASA-O |
SMILES isomérico |
C[C@@H](C(=O)NC(=O)[C@H](CCCN=C(N)N)N[C@@H](CCCN=C(N)N)C(=O)C[S+](C)C)N |
SMILES |
CC(C(=O)NC(=O)C(CCCN=C(N)N)NC(CCCN=C(N)N)C(=O)C[S+](C)C)N |
SMILES canónico |
CC(C(=O)NC(=O)C(CCCN=C(N)N)NC(CCCN=C(N)N)C(=O)C[S+](C)C)N |
Sinónimos |
Ala-Arg-Arg-CH2-S+(CH3)2 alanyl-arginyl-arginylmethyldimethylsulfonium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



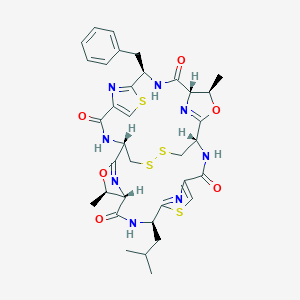
![Potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl sulfate](/img/structure/B219910.png)

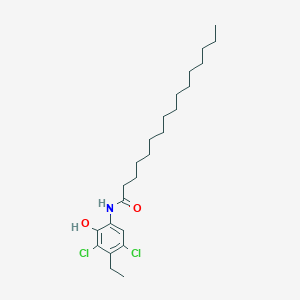
![2-(6-aminopurin-9-yl)-5-[2-(2,2-dimethylpropanoyloxymethoxy)-1-hydroxy-2-oxoethyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B219943.png)
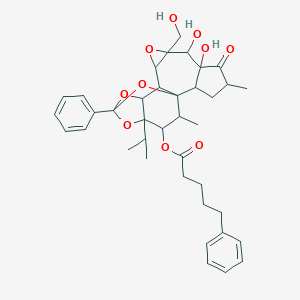
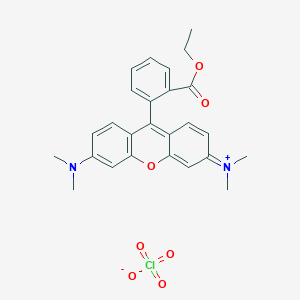
![Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B219992.png)
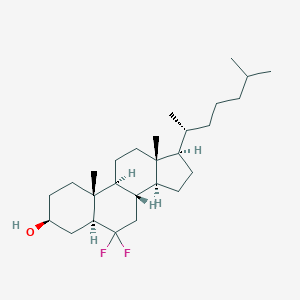

![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)
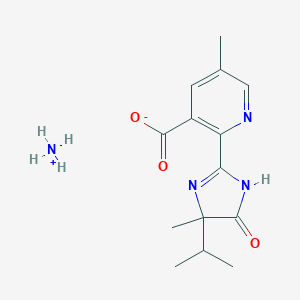
![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)
![(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B220063.png)